molecular formula C12H14O3 B2781533 rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans CAS No. 1969287-70-4

rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans

Número de catálogo B2781533
Número CAS: 1969287-70-4
Peso molecular: 206.241
Clave InChI: PLTXACXZZGZCLU-MNOVXSKESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule that has a unique structure and properties, making it an ideal candidate for various applications in the field of chemistry and biology.

Aplicaciones Científicas De Investigación

Clinical Pharmacology in Acute Promyelocytic Leukemia

All-trans retinoic acid induces leukemic cell differentiation and complete remission in a significant proportion of patients with acute promyelocytic leukemia (APL). Despite the high remission rates, relapses occur, often associated with resistance to further treatment. RA's pharmacology was examined in patients with APL, noting its metabolization and the effects of long-term administration on plasma levels, which may influence treatment outcomes and resistance mechanisms (Muindi et al., 1992).

Enhanced Chemotherapy Efficacy in Non-Small-Cell Lung Cancer

The combination of cisplatin, paclitaxel, and all-trans retinoic acid (ATRA) was evaluated in patients with advanced non-small-cell lung cancer (NSCLC), showing an increase in response rate and progression-free survival. This suggests that ATRA may enhance the efficacy of chemotherapy in NSCLC, highlighting its potential role in treating various cancer types (Arrieta et al., 2010).

Pharmacokinetics and Tolerance in Solid Tumors

A phase I trial investigated all-trans-RA's maximum-tolerated dose and pharmacokinetics in patients with solid tumors other than leukemia. The study identified dose-limiting toxicities and observed no major objective tumor responses, providing a basis for future studies on optimizing RA administration schedules (Lee et al., 1993).

Combination Therapy in Acute Promyelocytic Leukemia

Combining all-trans retinoic acid (ATRA) and arsenic trioxide (As2O3) for remission/maintenance therapy in acute promyelocytic leukemia (APL) was found to be more effective than mono-therapy with either drug. This combination resulted in higher complete remission rates and better disease-free survival, indicating a synergistic effect that could apply to related compounds in similar clinical contexts (Shen et al., 2004).

Modulation of Drug Metabolism

A study on the clinical pharmacology of all-trans RA in cancer patients explored mechanisms of acquired resistance and evaluated the potential of ketoconazole, an inhibitor of cytochrome-P450 oxidative enzymes, to reverse this resistance. The findings suggest that cytochrome-P450 plays a significant role in all-trans RA metabolism, which could be crucial for understanding the metabolism and resistance mechanisms of structurally related compounds (Rigas et al., 1993).

Propiedades

IUPAC Name

(2R,3R)-2-phenyloxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTXACXZZGZCLU-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-Phenyloxane-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.